

# 5-Bromo-2,4-dimethylaniline: A Versatile Intermediate for Advanced Organic Synthesis

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## Compound of Interest

Compound Name: 5-Bromo-2,4-dimethylaniline

Cat. No.: B189010

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## Introduction

**5-Bromo-2,4-dimethylaniline** is a halogenated aromatic amine that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a reactive bromine atom and a nucleophilic amino group on a substituted benzene ring, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic placement of the bromine atom facilitates its participation in various palladium-catalyzed cross-coupling reactions, while the amino group can be a site for acylation, alkylation, or involvement in the formation of heterocyclic systems.[3] This guide explores the core applications of **5-Bromo-2,4-dimethylaniline**, focusing on its utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing detailed experimental protocols and representative data to enable its effective use in research and development.

## Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring of **5-Bromo-2,4-dimethylaniline** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[4]

## Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. **5-Bromo-2,4-dimethylaniline** can be coupled with a variety of boronic acids or their esters to generate substituted biphenyl derivatives. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.<sup>[5]</sup>

## Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

While specific quantitative data for **5-Bromo-2,4-dimethylaniline** is not extensively published, the following table summarizes effective conditions reported for structurally similar bromoaniline substrates. This data serves as a strong starting point for reaction optimization.

Catalyst System	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Notes
Pd(dppf)Cl <sub>2</sub>	dppf	K <sub>2</sub> CO <sub>3</sub>	Dimethoxyethane	80	2	95	High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate. .[6]
Pd(PCy <sub>3</sub> ) <sub>2</sub>	PCy <sub>3</sub>	K <sub>2</sub> CO <sub>3</sub>	Dimethoxyethane	80	4	65	Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate. .[6]
NiCl <sub>2</sub> (PCy <sub>3</sub> ) <sub>2</sub>	PCy <sub>3</sub>	K <sub>3</sub> PO <sub>4</sub>	t-amyl alcohol	100	12	85-95	Effective for a range of heteroaromatic halides, suggesting good potential for bromoanilines. .[6]

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CataCXium A Pd G3	-	K <sub>3</sub> PO <sub>4</sub>	2-MeTHF	100	16	91	Effective for unprotected ortho-bromoanilines on a gram scale. <sup>[5]</sup>
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## Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromoaniline with a boronic acid, which can be adapted for **5-Bromo-2,4-dimethylaniline**.

Materials:

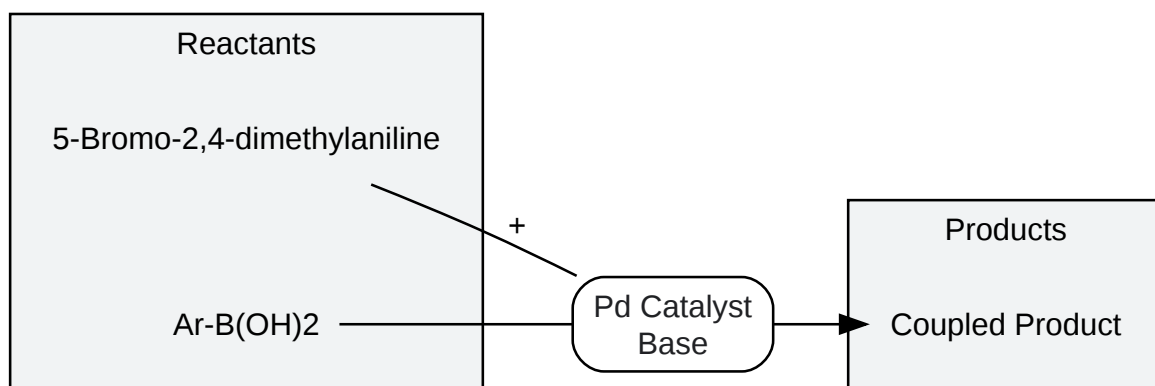
- **5-Bromo-2,4-dimethylaniline** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 equiv)
- Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethoxyethane/Water mixture)
- Inert gas (Argon or Nitrogen)

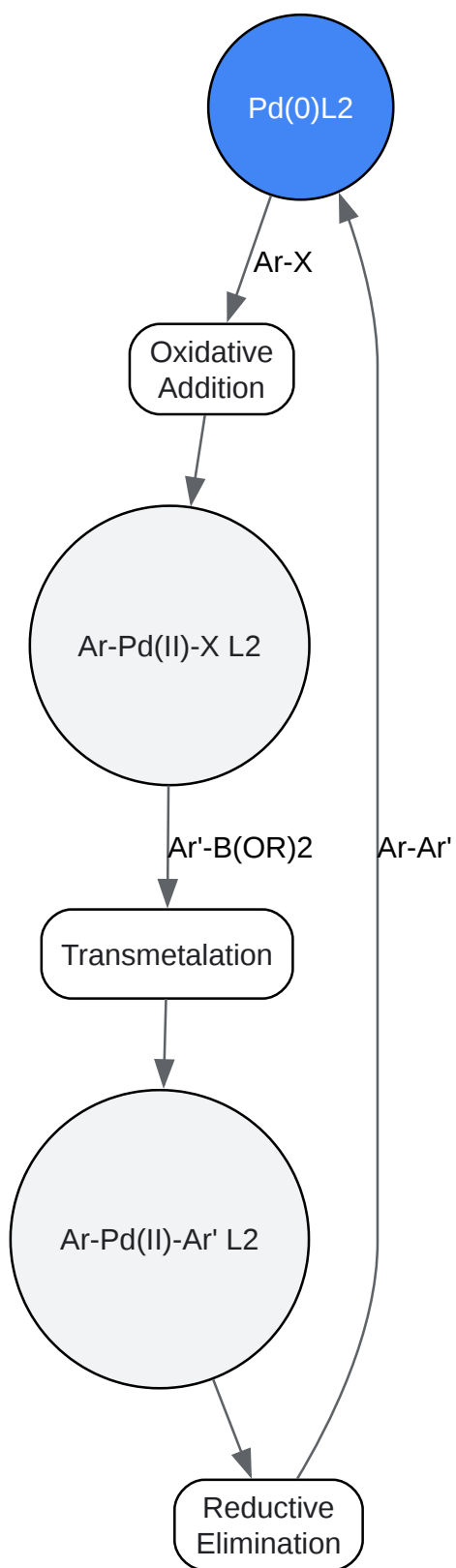
Procedure:

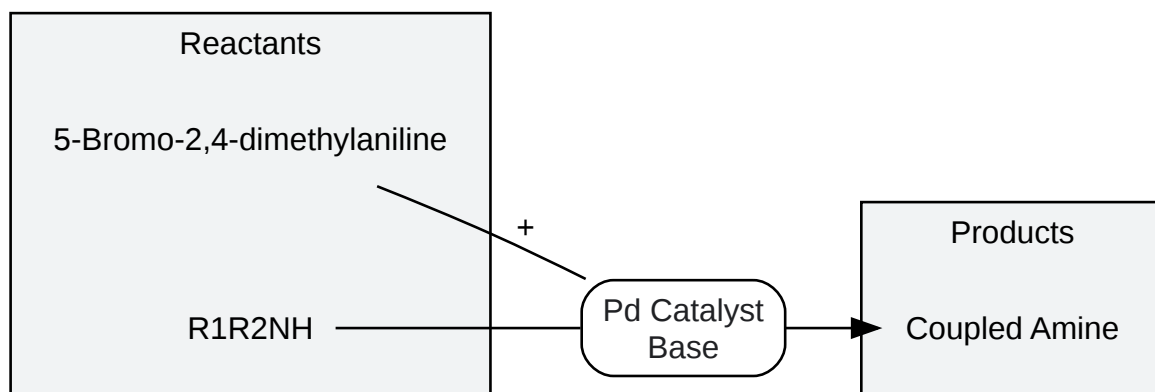
- To a dry Schlenk flask, add **5-Bromo-2,4-dimethylaniline**, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the palladium catalyst to the flask under the inert atmosphere.

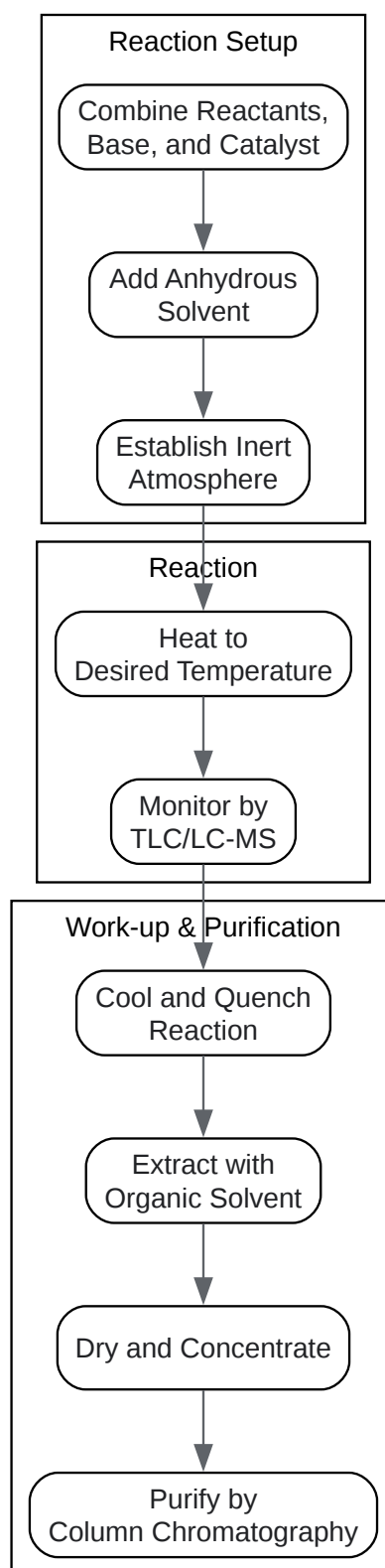
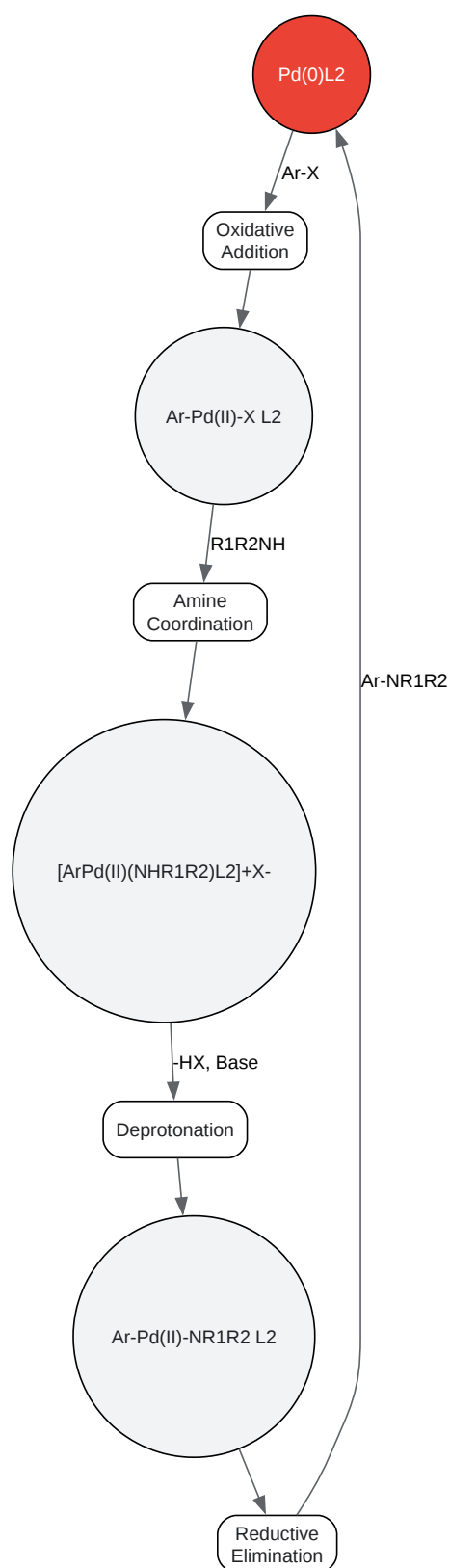
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

## Visualizations









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